molecular formula C20H19N3O2S B2386239 2-(4-acetamidophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034476-94-1

2-(4-acetamidophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

Cat. No. B2386239
CAS RN: 2034476-94-1
M. Wt: 365.45
InChI Key: ZRWQSDCSGXDCHO-UHFFFAOYSA-N
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Description

2-(4-acetamidophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the growth and survival of cancer cells.

Scientific Research Applications

Acyl-Coenzyme A: Cholesterol O-Acyltransferase (ACAT) Inhibition

  • A derivative of the compound, identified as K-604, has been studied for its potent inhibition of human ACAT-1, showing significant selectivity over ACAT-2. This compound exhibits improved aqueous solubility and oral absorption, making it a potential clinical candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Synthesis of Heterocyclic Compounds

  • The compound has been utilized in the synthesis of various heterocyclic derivatives, such as pyridine, pyridazine, and pyrimido-[4,5-c]pyridazine. This demonstrates its versatility in creating diverse chemical structures for potential pharmacological applications (Rady & Barsy, 2006).

Anti-mitotic Agent Synthesis

  • A novel compound derived from this chemical and known anti-mitotic agents, indibulin and combretastatin, has been synthesized. This derivative showed cytotoxic activity against various breast cancer cell lines, suggesting potential as an anti-cancer agent (Moghadam & Amini, 2018).

Kappa-Opioid Receptor (KOR) Antagonism

  • A structurally related compound, PF-04455242, has been identified as a high-affinity antagonist selective for KOR. It demonstrated potential for treating conditions like depression and addiction disorders, showing the importance of such compounds in neuropharmacology (Grimwood et al., 2011).

Antiallergic Activity

  • Derivatives of the compound have been developed as potential antiallergic agents, showing significant potency in inhibiting histamine release and cytokine production in relevant biological assays (Menciu et al., 1999).

Antibacterial Activity

  • Certain derivatives, like N-substituted pyrazole, thiazole, and thiadiazole, have been synthesized and evaluated for their antibacterial properties. This highlights the compound's role in developing new antimicrobial agents (Singh et al., 2010).

properties

IUPAC Name

2-(4-acetamidophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14(24)23-18-4-2-15(3-5-18)11-20(25)22-12-16-6-8-21-19(10-16)17-7-9-26-13-17/h2-10,13H,11-12H2,1H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWQSDCSGXDCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetamidophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

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